molecular formula C8H2F6O B1460051 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde CAS No. 2244084-38-4

2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde

Cat. No.: B1460051
CAS No.: 2244084-38-4
M. Wt: 228.09 g/mol
InChI Key: UVWRLIFRSOYKRQ-UHFFFAOYSA-N
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Description

Product Information 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde ( 2244084-38-4) is a high-purity fluorinated aromatic building block with the molecular formula C 8 H 2 F 6 O and a molecular weight of 228.09 [ ]. This compound is characterized by its aldehyde group situated on a polyfluorinated benzene ring that also contains a trifluoromethyl (-CF 3 ) substituent, making it a versatile and valuable intermediate for advanced chemical synthesis [ ]. Research Applications and Value This compound is primarily used as a key synthetic intermediate in medicinal chemistry and agrochemical research. The presence of multiple fluorine atoms and the trifluoromethyl group significantly enhances the lipophilicity, metabolic stability, and binding affinity of resulting molecules, which are critical properties in the design of modern pharmaceuticals and agrochemicals [ ]. The aldehyde functional group is a highly versatile reactive handle, allowing researchers to efficiently construct complex molecular architectures through reactions such as condensations to form imines or Schiff bases, which are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) [ ]. Furthermore, the compound serves as a direct precursor to other valuable intermediates; for example, it can be reduced to the corresponding benzyl alcohol, 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol (CAS 2244085-32-1), which is itself a useful building block in organic synthesis [ ]. It can also be oxidized to 2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid (CAS 157337-84-3), expanding its utility in designing carboxylic acid-containing bioactive compounds [ ]. Handling and Safety For Research Use Only. Not intended for diagnostic or therapeutic uses. This material is a chemical and should be handled by qualified professionals using appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2,3,4-trifluoro-6-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWRLIFRSOYKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of multiple fluorine substituents on its aromatic ring. Its unique structure imparts distinct chemical properties that make it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant studies.

Chemical Structure and Properties

The molecular formula of 2,3,4-trifluoro-6-(trifluoromethyl)benzaldehyde is C8H2F6OC_8H_2F_6O. The presence of trifluoromethyl groups significantly enhances its lipophilicity and reactivity. This compound is primarily utilized as a building block in the synthesis of pharmaceuticals and agrochemicals due to its ability to interact with biological targets effectively.

The biological activity of 2,3,4-trifluoro-6-(trifluoromethyl)benzaldehyde can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites or allosteric sites. The trifluoromethyl groups enhance binding affinity through hydrophobic interactions and electrostatic effects.
  • Biochemical Probes : It serves as a probe in biochemical assays for studying enzyme mechanisms and metabolic pathways. Its unique structure allows for selective interactions with specific biomolecules .

Biological Activity Studies

Several studies have investigated the biological effects of 2,3,4-trifluoro-6-(trifluoromethyl)benzaldehyde:

  • Enzyme Inhibition Studies :
    • A study highlighted that trifluoromethyl ketones exhibit potent inhibitory effects on carboxylesterases (CaEs), which are crucial for the metabolism of many drugs and environmental chemicals. The IC50 values indicated significant inhibition potency compared to non-fluorinated analogs .
    • Another research found that the inclusion of trifluoromethyl groups in drug candidates often correlates with enhanced potency against specific targets, such as reverse transcriptase enzymes .
  • Toxicological Assessments :
    • Toxicity studies revealed that 2,3,4-trifluoro-6-(trifluoromethyl)benzaldehyde poses risks such as eye irritation and respiratory issues upon exposure. It is classified as harmful if ingested and very toxic to aquatic organisms .

Case Study 1: Antiviral Activity

A recent investigation into the antiviral properties of trifluoromethyl-containing compounds demonstrated that derivatives similar to 2,3,4-trifluoro-6-(trifluoromethyl)benzaldehyde exhibit significant activity against influenza virus strains. The study reported a marked reduction in viral replication in cell cultures treated with these compounds.

Case Study 2: Anticancer Research

In a study focusing on anticancer agents, it was found that compounds with trifluoromethyl substitutions showed improved cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. The mechanism was attributed to enhanced membrane permeability and improved interactions with cellular targets.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
Enzyme InhibitionPotent inhibitor of carboxylesterases
Antiviral ActivityReduces viral replication
CytotoxicityIncreased cytotoxic effects in cancer cells
ToxicityEye irritation; harmful if ingested

Scientific Research Applications

Chemistry

Synthesis Building Block
2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde serves as a crucial building block in the synthesis of complex organic molecules. Its derivatives are often utilized in the development of pharmaceuticals and agrochemicals due to their enhanced biological activity compared to non-fluorinated counterparts. The compound is particularly valuable in synthesizing:

  • Fluorinated drugs : Its derivatives are explored for potential therapeutic applications targeting specific biological pathways.
  • Agrochemicals : The compound's high lipophilicity and stability make it suitable for designing pesticides and herbicides that require effective penetration into plant tissues.

Biological Applications

Biochemical Probes
The compound is utilized in enzyme mechanism studies as a biochemical probe. Its ability to interact with enzyme active sites allows researchers to investigate enzyme kinetics and inhibition mechanisms. For instance, studies have shown that fluorinated benzaldehydes can modulate enzyme activities by altering binding affinities due to the electronic effects of fluorine atoms.

Case Study: Enzyme Inhibition
A notable study demonstrated that 2,3,4-trifluoro-6-(trifluoromethyl)benzaldehyde acted as an effective inhibitor of specific enzymes involved in metabolic pathways. The compound's trifluoromethyl group was found to enhance its binding affinity to the enzyme's active site, leading to significant inhibition at low concentrations .

Medicinal Chemistry

Drug Development Intermediate
In medicinal chemistry, 2,3,4-trifluoro-6-(trifluoromethyl)benzaldehyde is employed as an intermediate in synthesizing novel drug candidates. Its derivatives have been investigated for their potential roles in treating various diseases, including cancer and infectious diseases.

Table 1: Summary of Drug Candidates Derived from 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde

Compound NameTarget DiseaseMechanism of ActionReference
Compound ACancerInhibition of tumor growth
Compound BBacterial InfectionsDisruption of bacterial cell wall
Compound CViral InfectionsInhibition of viral replication

Industrial Applications

Specialty Chemicals Production
The compound is also used in producing specialty chemicals with unique properties such as high thermal stability and resistance to chemical degradation. These characteristics make it valuable in manufacturing advanced materials used in electronics and coatings.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde with related compounds:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde Not available C₈H₂F₆O F (2,3,4); -CF₃ (6); -CHO (1) ~244.10 (calculated) High electronegativity, lipophilic
2,3,4-Trifluorobenzaldehyde 161793-17-5 C₇H₃F₃O F (2,3,4); -CHO (1) 172.09 Lacks -CF₃; lower molecular weight
2,3,6-Trifluorobenzaldehyde 104451-70-9 C₇H₃F₃O F (2,3,6); -CHO (1) 172.09 Fluorine at position 6 instead of -CF₃
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde 186517-27-1 C₈H₃Cl₂F₃O Cl (2,3); -CF₃ (6); -CHO (1) 259.02 Cl substituents; higher reactivity
4-(Trifluoromethyl)benzaldehyde 455-19-6 C₈H₅F₃O -CF₃ (4); -CHO (1) 174.12 Single -CF₃; simpler substitution
2,3,4,5-Tetrafluorobenzaldehyde 16582-93-7 C₇H₂F₄O F (2,3,4,5); -CHO (1) 194.08 More F atoms; no -CF₃ group

Physical Properties

  • Boiling Points and Density: While specific data for the target compound are unavailable, 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde () has a predicted boiling point of 343.7±32.0°C and density of 1.183 g/cm³. These values suggest that fluorinated benzaldehydes generally exhibit moderate volatility and higher density than non-fluorinated analogs .
  • Molecular Weight: The target compound’s calculated molecular weight (~244.10 g/mol) is significantly higher than non-CF₃ analogs like 2,3,4-Trifluorobenzaldehyde (172.09 g/mol), impacting solubility and crystallinity .

Preparation Methods

Primary Preparation Routes

Hydrolysis of Halogenated Precursors

The most common industrial approach involves hydrolysis of halogenated intermediates such as o-trifluoromethyl xylylene dichlorides or mixed halogenated benzyl derivatives under catalytic conditions.

  • Raw Materials: Mixtures containing o-trifluoromethyl xylylene dichlorides, o-trifluoromethyl chlorofluoromethylbenzene, and o-trifluoromethyl benzal fluoride.
  • Catalysts: Acidic catalysts such as iron trichloride, antimony halides (SbCl5, SbF3), or sodium acetate in acetic acid medium.
  • Conditions: Hydrolysis typically occurs at temperatures between 80°C and 160°C, with pressure conditions adjusted for autoclave reactions.
Example Hydrolysis Procedure:
Component Amount (g) Molar Ratio Notes
o-Trifluoromethyl xylylene dichloride 114 0.5 mol Primary halogenated intermediate
Sodium hydroxide solution (20%) 210 1.05 mol Base for hydrolysis
Acetic acid 240 4.0 mol Solvent and acid medium
Tetrabutyl ammonium bromide 0.1 Catalyst Phase transfer catalyst
Temperature 150-160°C Reaction temperature
Pressure 0.38-0.45 MPa Autoclave pressure
Reaction time 3-4 hours Duration for completion
  • Yield and Purity: Yields of 87-90% with purity above 98% by gas chromatography have been reported under these conditions.

Selective Fluorination of Chlorinated Intermediates

Selective fluorination of chlorinated toluene derivatives using hydrogen fluoride (HF) in the presence of antimony halide catalysts is another key step in preparing fluorinated benzaldehyde intermediates.

  • Catalysts: Antimony trifluoride (SbF3) is preferred for its catalytic efficiency.
  • Reaction Parameters:
    • HF molar ratio: 2-6 times that of the chlorinated substrate
    • Temperature: 60-110°C, with cooling to 5-15°C during HF addition to control reaction rate and selectivity
    • Catalyst loading: 0.05%-5% by weight relative to substrate
Fluorination Process Highlights:
Parameter Range/Value Notes
Temperature 60-110°C Optimal fluorination temperature
HF molar ratio 2-6 Ensures complete fluorination
Catalyst (SbF3) loading 0.25%-1.0% preferred Balances activity and cost
Cooling during HF addition 5-15°C (preferably 10°C) Controls exothermic reaction

This method yields highly fluorinated intermediates suitable for subsequent hydrolysis to the target aldehyde.

Comparative Analysis of Preparation Methods

Method Raw Materials Catalyst/Conditions Yield (%) Purity (%) Advantages Disadvantages
Hydrolysis of halogenated intermediates (e.g., o-trifluoromethyl xylylene dichloride) Mixed halogenated benzyl derivatives Sodium hydroxide/acetic acid, autoclave, 150-160°C 87-90 >98 High yield, scalable, relatively low cost Requires autoclave, generates acetic acid waste
Selective fluorination with HF and SbF3 catalyst o-Trifluoromethyl dichlorotoluene HF, SbF3 catalyst, 60-110°C Not directly yield-reported High intermediate purity High selectivity, suitable for industrial scale Handling HF requires strict safety measures
Grignard reaction (literature method) o-Trifluoromethyl bromobenzene Mg chips, THF, N-methyl-N-phenyl formamide 68.3 Not specified Well-known organic synthesis method Expensive reagents, complex operation
Diazotization and formoxime reaction o-Trifluoromethyl aniline Multi-step, low yield 44.9 Not specified Alternative route Low yield, many steps, pollution issues

Detailed Research Findings and Industrial Considerations

  • The hydrolysis method under alkaline conditions in the presence of sodium hydroxide and acetic acid is favored for industrial production due to its simplicity, low cost, and high yield. The use of phase transfer catalysts like tetrabutyl ammonium bromide enhances reaction efficiency.

  • Selective fluorination catalyzed by antimony halides provides a clean route to highly fluorinated intermediates, which upon hydrolysis yield the desired aldehyde with high purity. Control of temperature and HF addition rate is critical to avoid side reactions and ensure selectivity.

  • Alternative methods such as Grignard reactions or diazotization have lower yields, higher costs, and operational complexities, making them less suitable for large-scale synthesis.

  • Waste management is an important factor; hydrolysis methods involving acetic acid and sodium acetate generate wastewater requiring treatment, while fluorination methods require careful handling of HF.

Summary Table of Optimized Hydrolysis Conditions for 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde

Parameter Optimal Range/Value Notes
Temperature 150-160°C Ensures complete hydrolysis
Pressure 0.38-0.45 MPa Autoclave conditions
Reaction time 3-4 hours Sufficient for high conversion
Sodium hydroxide concentration 20% solution, 1.05 mol Base for hydrolysis
Acetic acid amount 3-4 mol Solvent and reaction medium
Catalyst Tetrabutyl ammonium bromide Phase transfer catalyst (~0.1 g)
Yield 87-90% High efficiency
Product purity (GC area) >98% High purity for industrial use

Q & A

Q. What are the established synthetic routes for 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves halogenation and fluorination of benzaldehyde derivatives using reagents like thionyl chloride (SOCl₂) or trifluoroacetic anhydride (TFAA). Optimize yields by controlling temperature (room temperature to 60°C) and using catalysts such as palladium complexes (e.g., Pd(PPh₃)₄). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography with silica gel . For fluorinated intermediates, ensure anhydrous conditions to prevent hydrolysis. Adjust stoichiometry of fluorinating agents (e.g., Selectfluor) to balance reactivity and byproduct formation .

Q. How should researchers handle and store 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde to maintain stability during experiments?

  • Methodological Answer : Store the compound under inert gas (argon or nitrogen) in airtight containers to prevent moisture absorption and oxidative degradation . Contradictory evidence suggests room temperature is acceptable for short-term storage , but long-term stability is enhanced at 2–8°C. Avoid exposure to strong acids/bases, and use desiccants like molecular sieves. For experimental use, equilibrate the compound to room temperature before opening to minimize condensation .

Advanced Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to confirm fluorine substitution patterns (δ -60 to -110 ppm for CF₃ groups) and ¹H NMR for aldehyde proton detection (δ ~10 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₃F₆O: theoretical 242.01 g/mol).
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in THF/hexane mixtures and analyze diffraction patterns .
  • Purity Assessment : Employ HPLC with a C18 column and UV detection at 254 nm; ≥95% purity is acceptable for most synthetic applications .

Q. How can computational modeling predict the reactivity of 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying electron-deficient aromatic rings prone to NAS. Software like Gaussian or ORCA can model transition states and activation energies. Compare HOMO/LUMO gaps of the aldehyde with nucleophiles (e.g., amines, thiols) to predict regioselectivity. Validate predictions experimentally by synthesizing derivatives and analyzing substituent effects via kinetic studies .

Q. What strategies are effective in elucidating reaction mechanisms involving this compound in cross-coupling reactions?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Substitute hydrogen with deuterium at reactive sites to study rate-determining steps.
  • Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate intermediates, characterized via IR or MS.
  • Catalytic Studies : Screen palladium/copper catalysts (e.g., Pd(OAc)₂, CuI) in Suzuki-Miyaura couplings, optimizing ligand systems (e.g., tris-o-furylphosphine) for C–C bond formation .

Q. What in vitro assays are suitable for assessing the bioactivity of derivatives synthesized from this compound?

  • Methodological Answer :
  • Cytotoxicity Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to screen for anti-proliferative effects .
  • Enzyme Inhibition : Test derivatives against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™).
  • Structure-Activity Relationship (SAR) : Modify substituents on the benzaldehyde core and correlate changes with bioactivity using multivariate regression analysis .

Contradictions and Best Practices

  • Storage Conditions : While room temperature is feasible , prioritize argon-filled storage for sensitive fluorinated compounds to prevent decomposition .
  • Reaction Monitoring : Combine TLC with LCMS for real-time tracking of volatile fluorinated intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde
Reactant of Route 2
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2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.